molecular formula C22H23N5O2 B11132745 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide

Cat. No.: B11132745
M. Wt: 389.4 g/mol
InChI Key: IKYXENBKULZFRQ-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-[5-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]ACETAMIDE is a complex organic compound that features a benzodiazole ring, a pyrazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-[5-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]ACETAMIDE typically involves multi-step organic reactions. One common route includes the formation of the benzodiazole and pyrazole rings separately, followed by their coupling through an ethyl linkage and subsequent acetamide formation. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-[5-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-[5-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-[5-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-[5-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]ACETAMIDE is unique due to its combination of benzodiazole and pyrazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetamide

InChI

InChI=1S/C22H23N5O2/c1-14-17(22(27-26-14)15-7-9-16(29-2)10-8-15)13-21(28)23-12-11-20-24-18-5-3-4-6-19(18)25-20/h3-10H,11-13H2,1-2H3,(H,23,28)(H,24,25)(H,26,27)

InChI Key

IKYXENBKULZFRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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